molecular formula C9H9IO2 B1283620 2-(4-Iodophenyl)propanoic acid CAS No. 34645-72-2

2-(4-Iodophenyl)propanoic acid

Cat. No.: B1283620
CAS No.: 34645-72-2
M. Wt: 276.07 g/mol
InChI Key: RMPXUPUAZGKDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)propanoic acid (2-IPA) is an organic compound that is widely used in research laboratories for various purposes. It is a white crystalline solid with a melting point of 175-176°C and is soluble in water, alcohol, and ether. 2-IPA is a reagent used in the synthesis of organic compounds and is also used in analytical chemistry, as well as in medical and pharmaceutical research.

Scientific Research Applications

Enantioselective Syntheses

2-(4-Iodophenyl)propanoic acid plays a significant role in enantioselective syntheses. In one study, its utilization was demonstrated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen. The control of stereochemistry was achieved through methods like Sharpless epoxidation and catalytic hydrogenolysis, highlighting its importance in creating optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).

Pharmaceutical Synthesis

The synthesis of pharmaceutical compounds often involves this compound as a crucial intermediate. In research on carbohydrates, it was used as an acetal-protecting group for carbohydrate thioglycoside donors, showing strong beta-selectivity and aiding in the production of beta-rhamnopyranosides, a synthetically challenging class of compounds (Crich & Bowers, 2006).

Anti-Inflammatory Applications

In a study focusing on the leaves of Eucommia ulmoides Oliv., a compound structurally related to this compound was isolated and tested for its anti-inflammatory effects. This study suggests the potential use of similar compounds in anti-inflammatory research (Ren et al., 2021).

Chromatography and Enantiorecognition

This compound is also significant in chromatography and enantiorecognition studies. Research on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids using high-speed countercurrent chromatography has been conducted. This study contributes to our understanding of how the substituent on the benzene ring affects enantiorecognition, which is crucial in pharmaceutical applications (Tong et al., 2016).

Renewable Building Blocks for Materials Science

In the field of materials science, this compound-related compounds have been explored as renewable building blocks. One study utilized phloretic acid, a derivative, in the synthesis of benzoxazine end-capped molecules. This approach demonstrates the potential of using such compounds for developing sustainable materials (Trejo-Machin et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause serious eye damage/eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPXUPUAZGKDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.610 g (14.6 mmol) lithiumhydroxide monohydrate in 15 mL water are added to 2.12 g (7.31 mmol) 2-(4-iodo-phenyl)-propionic acid methyl ester (Bioorg. Med. Chem. Lett. 2010, 20, 896) in 20 mL THF and 12 mL MeOH at 0° C. Cooling is removed and the mixture is stirred at rt for 2 h. After that time, the mixture is acidified with 1 N HCl to pH˜1 and extracted with DCM. The organic layer is washed with brine, dried over sodium sulphate and the solvent is evaporated. The product is used without further purification in Example IV.1
Name
lithiumhydroxide monohydrate
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 34 g of 2-(4-iodophenyl)propionaldehyde in 100 ml of ethylene chloride was added a solution of 16.5 g of sulfamic acid in 85 ml of water. To the mixture was added dropwise with stirring a solution of 15.2 g of sodium chlorite in 22 ml of water, while maintaining the temperature at 10° to 15° C. After stirring for 10 minutes, about 15 g of sodium hydrogensulfite was added in small portions to the mixture. The organic layer was separated, washed with water, and mixed with 150 ml of 1 N sodium hydroxide solution. The aqueous layer was separated and adjusted to pH 3.0 with 6 N hydrochloric acid to precipitate white crystals. The crystals were collected by filtration, washed with water, and dried to obtain 34 g (94% yield) of 2-(4-iodophenyl)propionic acid.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 100 ml of ethylene chloride was dissolved 34 g of 2-(4-iodophenyl)propionaldehyde, and a solution of 16.5 g of sulfamic acid in 85 ml of water was added to the solution. A solution of 15.2 g of sodium chlorite in 22 ml of water was then dropped thereinto while keeping the solution at 10° to 15° C. The solution was stirred for 10 min, and 15 g of sodium hydrogen sulfite was added portionwise thereto. The organic layer was separated and then washed with water. To the organic layer was added 150 ml of 1 N aqueous sodium hydroxide solution, and the aqueous layer was then separated, after which the pH of the aqueous layer was adjusted to 3.0 with 6 N hydrochloric acid, upon which white crystals were precipitated. The crystals were collected by filtration, washed with water and then dried to obtain 34 g (yield 94%) of 2-(4-iodophenyl)propionic acid.
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenyl)propanoic acid
Reactant of Route 3
2-(4-Iodophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Iodophenyl)propanoic acid
Reactant of Route 5
2-(4-Iodophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-Iodophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.